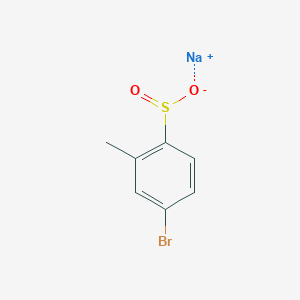

Sodium 4-bromo-2-methylbenzene-1-sulfinate

Description

Sodium 4-bromo-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₂S. It is a sodium salt of 4-bromo-2-methylbenzenesulfinic acid and is primarily used in research and industrial applications. This compound is known for its versatility in various chemical reactions and its role as a building block in the synthesis of more complex organosulfur compounds .

Properties

Molecular Formula |

C7H6BrNaO2S |

|---|---|

Molecular Weight |

257.08 g/mol |

IUPAC Name |

sodium;4-bromo-2-methylbenzenesulfinate |

InChI |

InChI=1S/C7H7BrO2S.Na/c1-5-4-6(8)2-3-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

MUYYSHBHMAFUTK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-bromo-2-methylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows:

- Dissolve 4-bromo-2-methylbenzenesulfonyl chloride in an organic solvent such as dichloromethane.

- Add an aqueous solution of sodium sulfite to the reaction mixture.

- Stir the mixture at room temperature for several hours.

- Separate the organic and aqueous layers, and extract the aqueous layer with dichloromethane.

- Combine the organic extracts and evaporate the solvent to obtain the crude product.

- Purify the product by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of sodium 4-bromo-2-methylbenzene-1-sulfinate often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Advanced purification techniques, including distillation and crystallization, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromo-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The sulfinate group can be oxidized to sulfonate using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetic acid), and room temperature.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sodium 4-bromo-2-methylbenzenesulfonate.

Reduction: 4-Bromo-2-methylbenzenesulfide.

Scientific Research Applications

Sodium 4-bromo-2-methylbenzene-1-sulfinate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Biology: Employed in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting sulfur-related metabolic pathways.

Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 4-bromo-2-methylbenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Sodium 4-bromo-2-methylbenzene-1-sulfinate can be compared with other similar compounds, such as:

Sodium 4-methylbenzene-1-sulfinate: Lacks the bromine atom, making it less reactive in substitution reactions.

Sodium 4-chloro-2-methylbenzene-1-sulfinate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.

Sodium 4-fluoro-2-methylbenzene-1-sulfinate: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.

The uniqueness of sodium 4-bromo-2-methylbenzene-1-sulfinate lies in its specific reactivity due to the presence of both the bromine atom and the sulfinate group, making it a valuable compound in various chemical syntheses and applications .

Biological Activity

Sodium 4-bromo-2-methylbenzene-1-sulfinate, also known as sodium 4-bromo-2-methylbenzenesulfinate, is an organosulfur compound with potential biological activities that warrant comprehensive investigation. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Sodium 4-bromo-2-methylbenzene-1-sulfinate has the following chemical formula:

- Molecular Formula : CHBrNaOS

- Molecular Weight : Approximately 251.08 g/mol

The compound features a bromine atom at the para position of a methyl-substituted benzene ring, which influences its chemical reactivity and solubility properties. The presence of the sulfonate group enhances its solubility in aqueous environments, making it a candidate for biological applications.

Synthesis of Sodium 4-Bromo-2-Methylbenzene-1-Sulfinate

The synthesis typically involves:

- Bromination : The methyl-substituted benzene is brominated at the para position.

- Sulfination : The resulting bromo compound is treated with sodium sulfinate to form sodium 4-bromo-2-methylbenzene-1-sulfinate.

This two-step process can be optimized for yield and purity, allowing for scalability in industrial applications.

Antimicrobial Properties

Recent studies have indicated that sodium 4-bromo-2-methylbenzene-1-sulfinate may exhibit antimicrobial properties similar to other sulfonated compounds. Research on related compounds suggests that sulfonates can disrupt microbial cell walls or inhibit essential enzymatic pathways, leading to growth inhibition.

The proposed mechanism for the biological activity of sodium 4-bromo-2-methylbenzene-1-sulfinate involves:

- Enzyme Inhibition : The sulfonate group may interact with active sites on enzymes, inhibiting their function.

- Receptor Binding : The compound might bind to specific receptors involved in signaling pathways, affecting cellular responses.

Further research is needed to elucidate these interactions and confirm the specific targets within microbial cells.

Study on Antimicrobial Activity

A study conducted on various sodium sulfinates demonstrated that compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Sodium 4-bromo-2-methylbenzene-1-sulfinate was included in preliminary tests showing promising results against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

In a structure–activity relationship study, researchers found that the presence of halogens (such as bromine) in conjunction with the sulfonate group enhanced antimicrobial efficacy. This correlation suggests that modifications in the molecular structure could lead to improved biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.